3-(4-ethoxyphenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole
Description
This compound belongs to the 1,2,4-oxadiazole family, a heterocyclic scaffold known for its versatility in medicinal chemistry. The structure features a central 1,2,4-oxadiazole ring substituted at position 3 with a 4-ethoxyphenyl group and at position 5 with a sulfanylmethyl linker connected to a 1-phenyl-1H-imidazole moiety.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-2-25-17-10-8-15(9-11-17)19-22-18(26-23-19)14-27-20-21-12-13-24(20)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDGRMBIKOGRJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC=CN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the imidazole and oxadiazole rings. One common method involves the reaction of 4-ethoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the oxadiazole ring. Subsequently, the imidazole ring is introduced through a reaction with 1-phenyl-1H-imidazole-2-thiol under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
3-(4-ethoxyphenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their structural variations are summarized in Table 1.
Table 1: Structural Comparison of 1,2,4-Oxadiazole Derivatives
Key Observations :
- Ethoxy vs.
- Imidazole vs. Triazole : The imidazole ring in the target compound offers a distinct electronic profile compared to triazole-containing analogs (e.g., ), which may influence binding to biological targets .
- Sulfanylmethyl Linker : This moiety is conserved across analogs, suggesting its critical role in stabilizing molecular interactions .
Comparison with Analog Syntheses :
- describes a one-pot synthesis of triazole-imidazole derivatives using ceric ammonium nitrate (CAN) as a catalyst under reflux conditions .
- employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-thiazole hybrids, highlighting the versatility of click chemistry in heterocyclic systems .
Physicochemical and Spectral Properties
Table 2: Physicochemical Data
Insights :
Biological Activity
The compound 3-(4-ethoxyphenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole is a derivative of oxadiazole that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and other pharmacological effects based on diverse scientific literature.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features an oxadiazole ring fused with an imidazole moiety, which is known to enhance biological activity through various mechanisms.
Biological Activity Overview
Compounds containing the 1,2,4-oxadiazole scaffold have been reported to exhibit a wide range of biological activities, including:
- Anticancer Activity
- Antimicrobial Effects
- Anti-inflammatory Properties
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the target molecule have shown significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values of related compounds against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.12 | |
| Compound B | A549 | 0.65 | |
| Target Compound | MCF-7 | Not yet determined | N/A |
The target compound's structural modifications may influence its potency and selectivity against cancer cells.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : Similar oxadiazole derivatives have been shown to induce apoptosis in cancer cells by activating the p53 pathway and increasing caspase activity .
- Interaction with Enzymatic Targets : The compound may interact with specific enzymes involved in cancer progression and survival, potentially leading to enhanced therapeutic outcomes .
Case Studies
Several studies have explored the biological activity of oxadiazole derivatives:
- Study on Anticancer Activity : A study published in MDPI demonstrated that certain oxadiazole compounds exhibited higher cytotoxic effects than standard chemotherapeutics like doxorubicin, with IC50 values ranging from 0.12 to 2.78 µM against MCF-7 and A549 cell lines .
- Molecular Docking Studies : Molecular docking simulations indicated that the target compound could bind effectively to estrogen receptors (ER), suggesting a potential mechanism for its anticancer activity through modulation of hormone signaling pathways .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 3-(4-ethoxyphenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving substituted thiols and oxadiazole precursors. Key steps include:
- Thiol-ene coupling : Reacting 1-phenyl-1H-imidazole-2-thiol with a bromomethyl oxadiazole intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reactivity, while toluene may reduce byproduct formation .
- Catalyst screening : Transition-metal catalysts (e.g., CuI) can accelerate thiol-alkylation steps .
- Purity validation : Elemental analysis (C, H, N) and spectroscopic techniques (¹H/¹³C NMR, IR) confirm structural integrity .
Q. How can the structural conformation of this compound be confirmed experimentally?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and torsional strain in the oxadiazole and imidazole rings. ORTEP-3 software aids in visualizing molecular packing .
- Spectroscopic analysis :
- ¹H NMR : Peaks at δ 8.1–8.3 ppm confirm aromatic protons in the phenyl-imidazole moiety; δ 4.1–4.3 ppm corresponds to the ethoxy group .
- IR : Stretching vibrations at 1620–1650 cm⁻¹ (C=N) and 1250–1280 cm⁻¹ (C-O-C) validate oxadiazole and ether linkages .
Q. What analytical techniques are suitable for assessing its stability under storage conditions?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (typically >200°C for oxadiazoles).
- HPLC-MS : Monitors degradation products under accelerated stability testing (40°C/75% RH for 6 months) .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation (λmax ~270–300 nm) .
Advanced Research Questions
Q. How do substitutions on the phenyl-imidazole moiety influence biological activity?
- Methodological Answer :
- Structure-activity relationship (SAR) studies :
- Electron-withdrawing groups (e.g., -Br, -CF₃) : Enhance antimicrobial activity by increasing lipophilicity and membrane penetration .
- Methoxy vs. ethoxy substituents : Ethoxy groups improve metabolic stability compared to methoxy in in vitro liver microsome assays .
- Docking simulations : AutoDock Vina predicts binding affinity to bacterial enzymes (e.g., dihydrofolate reductase). The imidazole-thiol moiety shows hydrogen bonding with active-site residues .
Q. What experimental designs address contradictions in reported antimicrobial data?
- Methodological Answer :
- Standardized protocols :
- MIC assays : Use CLSI guidelines with consistent inoculum sizes (1–5 × 10⁵ CFU/mL) and growth media (Mueller-Hinton agar) .
- Control compounds : Include ciprofloxacin (bacterial) and fluconazole (fungal) for baseline comparison.
- Impurity analysis : HPLC purity >98% reduces false positives; residual solvents (e.g., DMF) may inhibit growth artifacts .
Q. How can molecular docking guide the design of derivatives with improved target specificity?
- Methodological Answer :
- Target selection : Prioritize enzymes with conserved active sites (e.g., fungal CYP51 or bacterial DNA gyrase).
- Docking workflow :
Protein preparation : Remove water molecules, add hydrogens, and assign charges (AMBER force field).
Grid generation : Focus on active-site residues (e.g., Tyr-105 in CYP51).
Pose validation : Compare RMSD values (<2.0 Å) with co-crystallized ligands .
- Free energy calculations : MM-PBSA estimates binding energy differences between derivatives .
Q. What in vivo models are appropriate for evaluating pharmacokinetic properties?
- Methodological Answer :
- Rodent studies :
- Oral bioavailability : Administer 10 mg/kg in C57BL/6 mice; plasma concentration monitored via LC-MS/MS at 0, 1, 3, 6, 12, 24 h .
- Tissue distribution : Liver and kidney show highest accumulation due to lipophilicity (logP ~2.5) .
- Metabolite identification : Liver microsomes + NADPH system; UPLC-QTOF detects phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Safety and Handling
Q. What safety precautions are critical during laboratory handling?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
